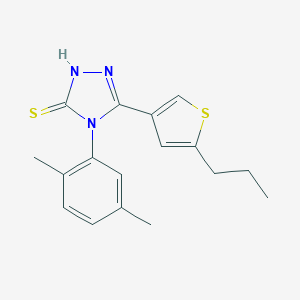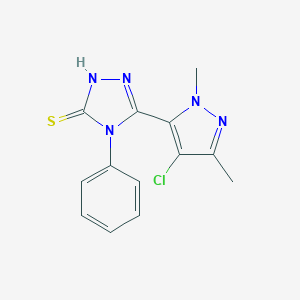![molecular formula C22H33NO5S B456993 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B456993.png)
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a cyclotridecathiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclotridecathiophene ring system, followed by the introduction of the ethoxycarbonyl group and the amino group. The final step involves the formation of the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in specific biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclotridecathiophene derivatives and compounds with similar functional groups. Examples include:
- 4-{[3-(methoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophen-2-yl]amino}-4-oxobutanoic acid
- 4-{[3-(propoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophen-2-yl]amino}-4-oxobutanoic acid
Uniqueness
What sets 3-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID apart from similar compounds is its specific combination of functional groups and the unique structure of the cyclotridecathiophene ring system. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C22H33NO5S |
|---|---|
Molecular Weight |
423.6g/mol |
IUPAC Name |
4-[(16-ethoxycarbonyl-14-thiabicyclo[11.3.0]hexadeca-1(13),15-dien-15-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H33NO5S/c1-2-28-22(27)20-16-12-10-8-6-4-3-5-7-9-11-13-17(16)29-21(20)23-18(24)14-15-19(25)26/h2-15H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
PUGRHIWSFJDCHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)CCC(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B456910.png)
![5-{3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456912.png)
![N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B456913.png)
![N-(4-bromobenzoyl)-N'-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456915.png)

![4-bromo-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B456922.png)

methanone](/img/structure/B456924.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-PROPYLPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B456925.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B456927.png)

![N-isobutyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B456930.png)
![5-(5-Chlorothiophen-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456933.png)
